molecular formula C21H18FN3.2HCl B1574493 OXA 06 dihydrochloride

OXA 06 dihydrochloride

Numéro de catalogue: B1574493
Poids moléculaire: 404.31
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural and Functional Overview of ROCK Isoforms (ROCK1 and ROCK2)

The structure of both ROCK1 and ROCK2 consists of three main domains:

An N-terminal kinase domain , which is responsible for the catalytic activity of the enzyme. nih.govfrontiersin.org

A central coiled-coil region that contains the Rho-binding domain (RBD) . The RBD is responsible for binding to the active, GTP-bound form of RhoA. nih.govfrontiersin.org

A C-terminal pleckstrin homology (PH) domain , which is split by a cysteine-rich region (CRD). This C-terminal region has an autoinhibitory function. nih.govwikipedia.org

While structurally similar, ROCK1 and ROCK2 have some distinct characteristics and non-redundant functions in vivo. frontiersin.orgnih.gov For instance, their tissue expression patterns differ, with ROCK1 being ubiquitously expressed in most tissues except for the brain and muscle, while ROCK2 is highly expressed in the brain, muscle, heart, and lungs. frontiersin.org

FeatureROCK1ROCK2Reference
Other NamesROKβ, Rho-kinase β, p160ROCKROKα, Rho-kinase α nih.gov
Amino Acid Length13541388 frontiersin.org
Overall Homology65% amino acid identity frontiersin.org
Kinase Domain Homology92% amino acid identity frontiersin.org
Primary Tissue ExpressionLung, liver, spleen, kidney, testisBrain, heart, muscle, lung, placenta frontiersin.org
Specific Activation MechanismCleavage by caspase-3 during apoptosisCleavage by granzyme B frontiersin.org

Regulatory Mechanisms of RhoA/ROCK Signaling Pathways

The activity of ROCK is primarily regulated by the small GTPase RhoA, which acts as a molecular switch. nih.gov Rho proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is controlled by two main classes of regulatory proteins:

Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to RhoA activation.

GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.

When RhoA is in its active, GTP-bound state, it binds to the RBD of ROCK. frontiersin.orgthno.org This interaction disrupts an intramolecular autoinhibitory fold, releasing the C-terminal inhibitory domain from the N-terminal kinase domain and thereby activating the kinase. wikipedia.orgthno.org

Once activated, ROCK phosphorylates a number of downstream substrates, leading to the regulation of the actin cytoskeleton. Key substrates include:

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases myosin ATPase activity and promotes actomyosin (B1167339) contractility. nih.govresearchgate.net

LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. wikipedia.org Cofilin is an actin-depolymerizing factor, so its inactivation leads to the stabilization of actin filaments. wikipedia.org

Physiological and Pathophysiological Roles of ROCK Activity in Cellular Processes

The RhoA/ROCK signaling pathway is integral to a vast number of cellular functions and is consequently implicated in the pathophysiology of numerous diseases. nih.gov

Physiological Roles:

Cell Contraction and Motility: By regulating actomyosin contractility and actin filament dynamics, ROCK plays a crucial role in smooth muscle contraction, cell migration, and cell adhesion. nih.govfrontiersin.orgnih.gov

Cytokinesis: ROCK is required for the contraction of the cleavage furrow during cell division. wikipedia.org

Gene Expression: The pathway is involved in regulating the expression of various genes. nih.gov

Pathophysiological Roles:

Cardiovascular Disease: Increased ROCK activity is associated with cardiovascular diseases such as hypertension, vasospastic angina, and heart failure. frontiersin.orgnih.gov Inhibition of ROCK has been shown to have beneficial effects in these conditions. nih.gov

Cancer: The RhoA/ROCK pathway is implicated in tumor progression and metastasis by promoting cell proliferation, survival, and invasion. nih.gov For this reason, ROCK inhibitors are being investigated as potential anti-cancer therapeutics. nih.gov The compound OXA 06 dihydrochloride (B599025) is a potent, ATP-competitive ROCK inhibitor that has been shown to block the anchorage-independent growth and invasion of non-small cell lung cancer (NSCLC) cell lines. nih.govmedchemexpress.com It exerts its effects by suppressing the levels of phosphorylated MYPT1 and cofilin in these cells. nih.gov

Fibrosis: ROCK signaling contributes to the development of fibrosis in various organs, including the lungs. nih.govnih.gov Both ROCK1 and ROCK2 have been shown to contribute to profibrotic responses. nih.govnih.gov

Neurological Disorders: The pathway is involved in neurite retraction and growth cone collapse, and its dysregulation has been linked to nerve damage. wikipedia.org

Osteoarthritis: The RhoA/ROCK signaling pathway is involved in the pathological changes observed in osteoarthritis, including chondrocyte hypertrophy and extracellular matrix degradation. nih.gov

The diverse roles of ROCK signaling in both normal physiology and disease highlight the importance of understanding its regulation and function. The development of specific inhibitors, such as OXA 06 dihydrochloride, provides valuable tools for both research and potential therapeutic intervention.

Propriétés

Formule moléculaire

C21H18FN3.2HCl

Poids moléculaire

404.31

Synonymes

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride

Origine du produit

United States

Oxa 06 Dihydrochloride: a Preclinical Investigative Agent in Kinase Research

Characterization as a Potent and Selective Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitor

OXA-06 dihydrochloride (B599025) has been identified as a potent inhibitor of ROCK, demonstrating significant activity in biochemical assays. Research has shown that it effectively suppresses the levels of phosphorylated MYPT1 (pMYPT1) and phosphorylated cofilin (pCofilin), which are downstream targets of ROCK, in various cell lines, including non-small cell lung carcinoma (NSCLC) cells. nih.gov This suppression of ROCK activity is a key mechanism behind its observed anti-tumor activities in preclinical models. nih.gov

In comparative studies, OXA-06 has demonstrated greater potency than the widely used ROCK inhibitor, Y-27632. nih.gov Specifically, in in vitro kinase assays, OXA-06 exhibited an IC₅₀ value of 0.01 ± 0.005 μM for ROCK, making it approximately 25 times more potent than Y-27632 (IC₅₀ = 0.24 ± 0.09 μM) under the same experimental conditions. nih.gov This increased potency allows for the use of lower concentrations to achieve ROCK inhibition in cellular assays. nih.gov

Table 1: Comparative In Vitro Potency of ROCK Inhibitors

CompoundIC₅₀ (μM) for ROCK
OXA-060.01 ± 0.005
Y-276320.24 ± 0.09

Data represents the concentration required for 50% inhibition of ROCK activity in vitro.

Furthermore, OXA-06 has been shown to be more selective than Y-27632. In a kinase panel screen of 167 kinases, OXA-06 inhibited a smaller percentage of off-target kinases compared to Y-27632. nih.gov This enhanced selectivity, combined with its distinct chemical structure, underscores its utility as a more precise research tool for dissecting the cellular functions of ROCK. nih.gov

Distinctive Inhibitory Profile within the ATP-Competitive Kinase Inhibitor Class

OXA-06 dihydrochloride belongs to the class of ATP-competitive kinase inhibitors. nih.govmedchemexpress.com This means it functions by competing with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding pocket of the ROCK kinase, thereby preventing the transfer of a phosphate (B84403) group to its substrates. nih.gov This mechanism of action is common among many kinase inhibitors.

What distinguishes OXA-06 is its specific and potent activity against ROCK with fewer off-target effects compared to other compounds like Y-27632. nih.gov While both OXA-06 and Y-27632 are ATP-competitive ROCK inhibitors, they exhibit different selectivity profiles against a broader panel of kinases. nih.gov Research indicates that OXA-06 inhibits a narrower range of kinases, highlighting its greater specificity. nih.gov This improved selectivity profile makes OXA-06 a more suitable tool for studies where specific inhibition of ROCK is crucial to avoid confounding results from the inhibition of other kinases. nih.gov

The development and characterization of OXA-06 were prompted by the known off-target activities of older ROCK inhibitors like Y-27632. nih.gov Through high-throughput screening and subsequent medicinal chemistry optimization, OXA-06 emerged as a novel compound with a distinct structure and a more favorable inhibitory profile for preclinical research. nih.gov Its ability to potently and selectively inhibit ROCK in both biochemical and cell-based assays validates its importance as an investigative agent in understanding ROCK-dependent cellular processes, such as anchorage-independent growth and invasion in cancer cells. nih.govmedchemexpress.com

Table 2: Kinase Inhibition Selectivity Profile

CompoundPercentage of Inhibited Kinases (>50% inhibition)
OXA-065.4% (9 out of 167)
Y-2763210.2% (17 out of 167)

Data from a kinase panel screening assay.

Molecular Pharmacology and Cellular Mechanisms of Oxa 06 Dihydrochloride

Specificity of Molecular Target Engagement

Inhibitory Affinity Towards ROCK1 and ROCK2

OXA 06 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with a reported IC₅₀ value of 10 nM. It demonstrates potent inhibition of both ROCK1 and ROCK2 isoforms. nih.gov In vitro kinase assays have shown that OXA-06 is a more potent and selective inhibitor of ROCK1 and ROCK2 compared to the well-known ROCK inhibitor Y-27632. nih.gov While many inhibitors target both ROCK1 and ROCK2 with similar potency, the specific disruption of each isoform has been crucial for analyzing their distinct physiological and pathological functions. nih.gov

Table 1: Inhibitory Activity of OXA 06 Dihydrochloride

Target IC₅₀ (nM)
ROCK 10
ROCK (alternative) 5 nih.gov

ATP-Competitive Mechanism of Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of ROCK kinases. medchemexpress.comdcchemicals.com This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of target substrates. This mode of action is a common feature among many kinase inhibitors.

Downstream Signaling Pathway Modulation by this compound

Regulation of Myosin Phosphatase Target Subunit 1 (MYPT1) Phosphorylation

This compound treatment has been shown to suppress the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). nih.gov ROCK phosphorylates MYPT1 at specific sites, such as Thr696 and Thr853, which leads to the inhibition of myosin light chain phosphatase (MLCP) activity. nih.govresearchgate.net By inhibiting ROCK, OXA 06 prevents the phosphorylation of MYPT1, which in turn should lead to the activation of MLCP. nih.govmedchemexpress.com Studies in non-small cell lung carcinoma (NSCLC) cell lines demonstrated that OXA-06 treatment reduced the levels of phosphorylated MYPT1 (pMYPT1) at concentrations that correlated with its anti-tumor activity. nih.gov

Impact on Cofilin Phosphorylation Dynamics

The compound also effectively inhibits the phosphorylation of cofilin. nih.govmedchemexpress.com Cofilin, an actin-binding protein that regulates actin filament dynamics, is inactivated by phosphorylation at Serine 3. nih.govresearchgate.net This phosphorylation is mediated by LIM kinases (LIMK1/2), which are themselves downstream targets of ROCK. nih.govresearchgate.net By inhibiting ROCK, OXA 06 indirectly prevents the activation of LIMK and, consequently, the phosphorylation of cofilin. nih.gov The reduction in phosphorylated cofilin (pCofilin) levels has been observed in NSCLC cell lines following treatment with OXA 06 and has been identified as a reliable marker for the compound's growth-inhibiting activity. nih.govresearchgate.net

Table 2: Effect of this compound on Downstream Signaling in NSCLC Cell Lines

Cell Line Effect on pMYPT1 Levels Effect on pCofilin Levels
Various NSCLC lines Reduced nih.govresearchgate.net Reduced nih.govresearchgate.net

Influence on Actin Cytoskeletal Organization and Dynamics

The actin cytoskeleton is a dynamic structure crucial for various cellular processes, including cell motility, shape, and division. nih.govmdpi.com The regulation of actin dynamics is intricately linked to the phosphorylation status of proteins like cofilin. nih.gov By modulating the ROCK/LIMK/cofilin signaling pathway, this compound influences the organization and dynamics of the actin cytoskeleton. nih.govresearchgate.net The inhibition of cofilin phosphorylation leads to an increase in active, non-phosphorylated cofilin, which promotes the disassembly of actin filaments. nih.gov This alteration of actin dynamics is a key mechanism through which OXA 06 exerts its cellular effects, such as the inhibition of cell migration and invasion. nih.govmedchemexpress.com The dynamic nature of the actin cytoskeleton is essential for preventing aberrant cellular signaling and maintaining cellular homeostasis. nih.gov

Preclinical Research Applications and Biological Effects of Oxa 06 Dihydrochloride

Efficacy in Non-Small Cell Lung Carcinoma (NSCLC) Preclinical Models

OXA-06 dihydrochloride (B599025), a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung carcinoma (NSCLC). tocris.comnih.gov Its efficacy is primarily attributed to its ability to disrupt key cellular processes essential for tumor growth and invasion. nih.govnih.gov

Inhibition of Anchorage-Independent Cellular Growth

A critical characteristic of cancer cells is their ability to proliferate without attachment to a solid substrate, a phenomenon known as anchorage-independent growth. OXA-06 has been shown to potently block this capability in various NSCLC cell lines. nih.govnih.gov This inhibition is a key indicator of the compound's anti-cancer potential, as anchorage-independent growth is closely correlated with tumorigenicity in vivo.

Studies have revealed that OXA-06's inhibitory effect on anchorage-independent growth is more potent than that of the well-known ROCK inhibitor, Y-27632. researchgate.net The mechanism behind this inhibition involves the inactivation of ROCK, which is evidenced by the reduced phosphorylation levels of its downstream targets, such as MYPT1 and Cofilin, at concentrations that effectively block colony formation in soft agar (B569324). nih.gov Interestingly, the sensitivity to OXA-06 and the extent of phosphorylation reduction can vary between different NSCLC cell lines. nih.gov

Inhibition of Anchorage-Independent Growth in NSCLC Cell Lines by OXA-06
NSCLC Cell LineKey FindingReference
A549OXA-06 exhibits greater potency than Y-27632 in inhibiting colony formation in soft agar. researchgate.net
H1299Demonstrated high sensitivity to colony suppression by OXA-06. nih.gov
General (Multiple NSCLC lines)OXA-06 blocks anchorage-independent growth, and this is associated with the inactivation of ROCK. nih.govnih.gov

Modulation of Cell Migration and Invasive Capabilities

The invasive nature of NSCLC is a major contributor to its high mortality rate. Research indicates that ROCK signaling plays a crucial role in the migration and invasion of NSCLC cells. nih.gov OXA-06, by inhibiting ROCK, effectively impairs the invasive potential of NSCLC cells in preclinical models. nih.govnih.gov This effect is observed in Matrigel invasion assays, a standard in vitro method for assessing cellular invasive capacity. nih.gov The inhibition of invasion is a direct consequence of ROCK inactivation, disrupting the cellular machinery required for cell motility. nih.govnih.gov

Effects on Cellular Proliferation and Survival Mechanisms In Vitro

While OXA-06 potently inhibits anchorage-independent growth, its effect on anchorage-dependent cell growth (cells grown on plastic surfaces) is less pronounced. nih.gov Studies have shown that even at concentrations that effectively block soft agar colony formation, OXA-06 does not significantly reduce the viability of NSCLC cell lines grown on standard tissue culture plastic. nih.gov

Instead of inducing apoptosis (programmed cell death), OXA-06's mechanism for blocking anchorage-independent growth involves causing a cell cycle arrest in the G0/G1 phase. nih.govnih.gov This means the cells are prevented from progressing through the cell division cycle. Investigations into suspension-induced apoptosis, or anoikis, revealed that OXA-06 does not render NSCLC cells more sensitive to this form of cell death. nih.gov

Effects of OXA-06 on NSCLC Cell Proliferation and Survival
ParameterFindingReference
Anchorage-Dependent GrowthOXA-06 does not significantly impair growth at concentrations that block anchorage-independent growth. nih.gov
Cell CycleInduces cell cycle arrest in the G0/G1 phase in non-adherent cells. nih.govnih.gov
Apoptosis (Anoikis)Does not stimulate suspension-induced apoptosis. nih.govnih.gov

Role in Stem Cell Culture and Manipulation

As a representative ROCK inhibitor, the principles of OXA-06's action can be extended to the field of stem cell biology, where ROCK inhibitors play a pivotal role in improving cell culture techniques.

Contributions to Stem Cell Viability and Self-Renewal in Culture (as a representative ROCK inhibitor)

ROCK inhibitors are crucial for enhancing the survival and maintaining the self-renewal capacity of pluripotent stem cells, such as human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), particularly after dissociation into single cells. nih.govstemcell.comstemcell.com This process, which is often necessary for subculturing and experimentation, can otherwise induce significant cell death. nih.gov The use of ROCK inhibitors has been shown to increase the cloning efficiency and recovery of cryopreserved stem cells. nih.govstemcell.com By inhibiting the ROCK pathway, these compounds prevent dissociation-induced apoptosis, also known as anoikis. stemcell.comstemcell.com This allows for more robust and efficient expansion of stem cell populations in an undifferentiated state. nih.gov

Applications in Cellular Reprogramming and Differentiation Protocols (as a representative ROCK inhibitor)

The application of ROCK inhibitors extends to the reprogramming of somatic cells into iPSCs and their subsequent differentiation into various cell lineages. stemcell.comnih.gov In the context of conditional reprogramming, a technique used to indefinitely proliferate epithelial cells in vitro, ROCK inhibitors like Y-27632 are a critical component of the culture medium. nih.gov This method allows for the rapid generation of a large number of cells from small tissue biopsies, which can be used for various research and potential therapeutic applications. nih.gov Furthermore, ROCK inhibitors are utilized to improve the survival of stem cells at the beginning of differentiation protocols, ensuring a sufficient number of viable cells for successful lineage specification. stemcell.comstemcell.com

Methodological Approaches Employed in Oxa 06 Dihydrochloride Studies

In Vitro Cellular Assays and Models

The investigation of OXA 06 dihydrochloride's biological activity has utilized a range of in vitro models to elucidate its mechanism of action as a ROCK inhibitor.

Studies have frequently employed Non-Small Cell Lung Carcinoma (NSCLC) cell lines to evaluate the effects of OXA 06 dihydrochloride (B599025). tocris.comdcchemicals.com In addition to NSCLC cells, the pancreatic cancer cell line PANC-1 has also been used as a model system to study the compound's impact on cancer cell behavior. medchemexpress.combiocat.com These cell lines serve as fundamental tools for observing the cellular consequences of ROCK inhibition by OXA 06.

Biochemical assays have been central to quantifying the potency of this compound. These assays directly measure the compound's ability to inhibit the enzymatic activity of its target, Rho-associated coiled-coil containing protein kinase (ROCK). Through these methods, this compound has been identified as a potent, ATP-competitive ROCK inhibitor. dcchemicals.commedchemexpress.com The half-maximal inhibitory concentration (IC50) has been determined to be 10 nM. tocris.comglpbio.com

Table 1: Biochemical Kinase Assay Data for this compound

CompoundTargetAssay TypeIC50 ValueReference
This compoundROCKBiochemical Kinase Assay10 nM tocris.comglpbio.com

To understand the functional consequences of ROCK inhibition in a cellular context, a variety of cell-based assays have been conducted. These assays bridge the gap between biochemical potency and cellular effect.

Anchorage-Independent Growth Assays: These assays, which assess a key characteristic of cancerous cells, have shown that this compound inhibits the anchorage-independent growth of NSCLC cell lines in vitro. tocris.comglpbio.com It has also been shown to block anchorage-dependent growth. medchemexpress.com

Cell Invasion/Migration Assays: The compound has been demonstrated to impair cell migration in PANC-1 cells and inhibit the invasion of non-small cell lung cancer cell lines. medchemexpress.commedchemexpress.com

Phosphorylation Analysis via Western Blot: To confirm the on-target effect of this compound within cells, Western blot analyses have been used to measure the phosphorylation status of key ROCK substrates. Studies confirm that the compound suppresses the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC and PANC-1 cell lines. tocris.commedchemexpress.combiocat.com Inhibition of cofilin phosphorylation is a noted effect. dcchemicals.commedchemexpress.com

Table 2: Summary of Functional Cell-Based Assay Findings for this compound

Assay TypeCell Line(s)Observed EffectReference
Anchorage-Independent GrowthNSCLCInhibition of growth tocris.comglpbio.com
Cell InvasionNSCLCInhibition of invasion medchemexpress.com
Cell MigrationPANC-1Impairment of migration medchemexpress.com
Phosphorylation Analysis (pMYPT1)NSCLC, PANC-1Suppression of phosphorylation tocris.commedchemexpress.com
Phosphorylation Analysis (pCofilin)NSCLCSuppression of phosphorylation tocris.com

Preclinical Animal Models for Investigating ROCK Inhibition

Mechanistic preclinical studies using mouse xenograft models have been employed to investigate the broader biological implications of ROCK inhibition, particularly in the context of cancer cell metabolism. In these studies, human cancer cells such as H1299 and A549 are injected into mice to form tumors. biorxiv.org Research has explored the combination of ROCK inhibitors with inhibitors of oxidative phosphorylation (OXPHOS). biorxiv.org These studies have revealed that ROCK inhibition can overcome the metabolic adaptation of cancer cells to OXPHOS blockade. biorxiv.org Mechanistically, it was shown that ROCK inhibition prevents the adaptive increase in glycolysis that typically occurs when OXPHOS is inhibited. This leads to a severe energy deficit in the cancer cells and suppresses glucose utilization. biorxiv.org Phosphoproteomic analyses in these models identified that the combination of ROCK and OXPHOS inhibitors leads to a regulatory crosstalk between AMPK and RHO GTPase signaling, converging on key ROCK-dependent substrates like PPP1R12A (MYPT1). biorxiv.org

Perspectives and Future Directions in Oxa 06 Dihydrochloride Research

Unraveling Comprehensive Downstream Effects and Network Perturbations

OXA 06 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with an IC50 of 10 nM. Its mechanism of action involves the suppression of downstream ROCK targets, such as phosphorylated myosin phosphatase target subunit 1 (pMYPT1) and phosphorylated cofilin (pCofilin), which has been observed in non-small cell lung carcinoma (NSCLC) cell lines. nih.gov The inhibition of these downstream effectors disrupts the organization of the actin cytoskeleton, which is crucial for various cellular processes. nih.gov

Future research should focus on a more comprehensive understanding of the network-level changes induced by OXA 06 dihydrochloride. While the immediate downstream targets are known, the broader impact on the cellular signaling network remains to be fully elucidated. Network perturbation analysis, which examines the topological changes in gene or protein interaction networks between different states (e.g., treated vs. untreated cells), can be a valuable tool. nih.gov This approach could reveal previously unknown pathways and cellular processes affected by ROCK inhibition with this compound.

A study on NSCLC cells showed that OXA 06 treatment led to a reduction in S phase and an increase in the G0/G1 phase of the cell cycle under anchorage-independent conditions, without inducing apoptosis (anoikis). nih.gov This suggests that the anti-tumor activity of OXA 06 may be primarily due to the inhibition of cell proliferation and invasion rather than cell death. nih.gov However, the precise molecular players and network alterations leading to this G0/G1 arrest require further investigation. Techniques such as transcriptomics and proteomics can be employed to identify differentially expressed genes and proteins upon OXA 06 treatment, providing a global view of the resulting network perturbations.

Key Downstream Effects of this compound
Downstream Target/ProcessObserved EffectCell/SystemCitation
pMYPT1SuppressionNSCLC cell lines, PANC-1 cells medchemexpress.com
pCofilinSuppressionNSCLC cell lines
Anchorage-Independent GrowthInhibitionNSCLC cell lines
Cell CycleReduction in S phase, increase in G0/G1 phaseNSCLC cell lines (in suspension) nih.gov
Cell MigrationImpairmentPANC-1 cells medchemexpress.com

Exploration of Novel Preclinical Efficacy Areas for ROCK Inhibition

The therapeutic potential of ROCK inhibitors extends beyond oncology and is being explored in a variety of disease areas. researchgate.netwikipedia.org Given that this compound is a potent ROCK inhibitor, investigating its efficacy in these novel preclinical areas is a logical next step.

One promising area is neurodegenerative diseases, such as Alzheimer's disease (AD). researchgate.netnih.gov Studies have shown that ROCK activity is elevated in AD, and inhibition of ROCK can reduce the production of amyloid-β (Aβ) and the hyperphosphorylation of tau, two key pathological hallmarks of the disease. researchgate.netnih.govjneurosci.org Preclinical studies with other ROCK inhibitors, like fasudil (B1672074), have demonstrated a decrease in Aβ and tau pathology and improved cognitive function in mouse models of AD. researchgate.netnih.gov Therefore, evaluating the neuroprotective effects of this compound in relevant AD models is warranted.

Another area of interest is cardiovascular disease. ROCK inhibitors have been shown to have beneficial effects in models of hypertension, atherosclerosis, and ischemic stroke. researchgate.netwikipedia.org These effects are mediated by the role of ROCK in regulating smooth muscle contraction, inflammation, and fibrosis. wikipedia.org Investigating the potential of this compound to ameliorate these conditions in preclinical cardiovascular models could open up new therapeutic avenues.

Furthermore, ROCK inhibitors have shown promise in the context of depression. Studies in adolescent mice have demonstrated that the ROCK inhibitor fasudil has antidepressant-like efficacy, comparable to established antidepressants like fluoxetine (B1211875) and ketamine. nih.gov The proposed mechanism involves the modulation of synaptic plasticity and the expression of factors related to antidepressant action. nih.gov Exploring the potential of this compound in preclinical models of depression could be a valuable line of research.

Potential Preclinical Efficacy Areas for ROCK Inhibition
Disease AreaRationale for ROCK InhibitionExamples of Preclinical Findings with other ROCK InhibitorsCitation
Neurodegenerative Diseases (e.g., Alzheimer's)Elevated ROCK activity in disease; role in Aβ production and tau hyperphosphorylation.Fasudil decreased Aβ and tau pathology and improved cognition in AD mouse models. researchgate.netnih.gov
Cardiovascular Diseases (e.g., Hypertension, Atherosclerosis)ROCK's role in smooth muscle contraction, inflammation, and fibrosis.ROCK inhibitors show efficacy in reducing hypertension and alleviating tissue fibrosis in animal models. researchgate.netwikipedia.org
DepressionROCK's involvement in synaptic plasticity and mood regulation.Fasudil exhibited antidepressant-like effects in adolescent mice. nih.gov
CancerROCK's role in cell migration, proliferation, and survival.ROCK inhibitors suppress tumor metastasis in animal models. nih.govresearchgate.net
GlaucomaROCK's involvement in regulating aqueous humor outflow.Ripasudil is clinically used for glaucoma. researchgate.net

Development of Advanced Preclinical Models for Mechanistic Insights

To gain deeper mechanistic insights into the action of this compound, the use of advanced preclinical models is crucial. Traditional 2D cell culture and simple animal models, while useful, may not fully recapitulate the complexity of human diseases.

For cancer research, three-dimensional (3D) organoid and spheroid models derived from patient tumors (patient-derived organoids or PDOs) offer a more physiologically relevant system. These models better mimic the tumor microenvironment, including cell-cell and cell-matrix interactions, which are critical for evaluating the efficacy of drugs that target processes like invasion and metastasis. The use of such models would allow for a more accurate assessment of this compound's anti-tumor activity and its impact on the tumor microenvironment.

In the context of neurodegenerative diseases, the development of human induced pluripotent stem cell (iPSC)-derived neuronal models from patients with genetic predispositions to diseases like AD can provide a powerful platform for studying disease mechanisms and testing therapeutic interventions. These models can be used to investigate the effects of this compound on patient-specific cellular phenotypes, such as Aβ production and tau pathology, in a human-relevant context.

For cardiovascular research, engineered heart tissues and "heart-on-a-chip" models are emerging as valuable tools for studying cardiac physiology and disease. These models can be used to investigate the effects of this compound on cardiac contractility, electrophysiology, and tissue remodeling in a controlled and high-throughput manner.

Furthermore, the use of sophisticated animal models, such as genetically engineered mouse models (GEMMs) that more accurately reflect the genetic and molecular landscape of human diseases, will be instrumental. For instance, in cancer research, GEMMs with specific tumor suppressor gene deletions or oncogene activations can help to identify patient populations that are most likely to respond to this compound treatment. nih.gov Similarly, in AD research, advanced mouse models that recapitulate more aspects of the human disease pathology will be critical for validating the therapeutic potential of this compound. jneurosci.org

The integration of these advanced preclinical models with cutting-edge imaging and analytical techniques will be essential for unraveling the detailed mechanisms of action of this compound and for guiding its future clinical development.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing OXA 06 dihydrochloride in laboratory settings?

  • Answer : Synthesis typically involves coupling reactions under inert conditions, followed by purification via column chromatography. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity should be validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For dihydrochloride salt formation, stoichiometric addition of HCl in anhydrous solvent is critical, followed by lyophilization to isolate the crystalline product .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Answer : Accelerated stability testing should follow ICH guidelines (Q1A). Prepare solutions of this compound in buffers spanning pH 2–9 and store at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC or GC-FID (gas chromatography with flame ionization detection) at predefined intervals. Quantify degradation products via mass spectrometry and compare against reference standards. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Answer : Use cell viability assays (e.g., MTT or resazurin reduction) in relevant cell lines (e.g., cancer models for antiproliferative studies). For mechanistic insights, pair these with flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest. Include positive controls (e.g., oxaliplatin for cytotoxicity) and validate results across triplicate experiments with statistical significance testing (e.g., ANOVA with Tukey post hoc) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound impact its pharmacological activity, and what methods resolve such discrepancies?

  • Answer : Enantiomers may exhibit divergent binding affinities to target proteins. For example, S-OXA enantiomers of related compounds show 10-fold higher activity against schistosome sulfotransferases than R-OXA . To resolve enantiomers, use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or capillary electrophoresis. Confirm absolute configurations via X-ray crystallography or circular dichroism (CD) spectroscopy. Activity comparisons should include dose-response curves (IC₅₀) for each enantiomer .

Q. What experimental strategies address contradictions in reported IC₅₀ values for this compound across studies?

  • Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:

  • Using serum-free media to avoid protein binding artifacts.
  • Validating cell line authenticity (STR profiling) and passage number.
  • Including reference compounds (e.g., cisplatin) in parallel assays.
  • Performing meta-analyses of published data to identify confounding variables (e.g., pH, temperature) .

Q. How should researchers design a pharmacokinetic study for this compound to account for its hydrochloride salt formulation?

  • Answer : In vivo studies must differentiate between free base and salt forms. Administer this compound via oral gavage or IV and collect plasma samples at timed intervals. Quantify drug concentrations using LC-MS/MS with deuterated internal standards. Adjust for chloride ion interference by validating assays in blank plasma spiked with NaCl. Calculate bioavailability (F%) relative to IV dosing and assess tissue distribution via whole-body autoradiography .

Q. What methodologies optimize the reproducibility of this compound’s neurotoxic effects in preclinical models?

  • Answer : Neurotoxicity studies in rodents should employ standardized dosing regimens (e.g., 5 mg/kg twice weekly for 4 weeks). Use von Frey filaments for mechanical allodynia assessments and rotarod tests for motor coordination. Include histopathological analysis of dorsal root ganglia to quantify axonal degeneration. Control for batch-to-batch variability by sourcing this compound from ≥2 independent syntheses .

Methodological and Reporting Guidelines

Q. How can researchers ensure compliance with journal requirements when publishing data on this compound?

  • Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:

  • Provide full synthetic procedures, including yields, solvent ratios, and purification steps.
  • Deposit spectral data (NMR, HRMS) in supplementary information.
  • For biological assays, include raw data (e.g., cell counts, fluorescence readings) and statistical analysis scripts (e.g., R or Python code) .

Q. What strategies mitigate risks of irreproducibility in this compound studies?

  • Answer :

  • Pre-register experimental designs on platforms like Open Science Framework.
  • Use quality-controlled reagents (e.g., USP-grade solvents).
  • Collaborate with independent labs for cross-validation of key findings.
  • Adopt MIACARM standards for metadata reporting in cellular assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.